molecular formula C9H10BrNO B12843508 (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine

Cat. No.: B12843508
M. Wt: 228.09 g/mol
InChI Key: ORIKFZRVWPCELV-UHFFFAOYSA-N
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Description

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic organic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a methanamine group at the 2-position of the dihydrobenzofuran ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine typically involves several steps:

    Bromination: The starting material, 2,3-dihydrobenzofuran, undergoes bromination to introduce a bromine atom at the 5-position.

    Amination: The brominated intermediate is then subjected to amination to introduce the methanamine group at the 2-position.

The reaction conditions for these steps often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can interact with biological receptors, while the bromine atom may enhance its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dihydrobenzofuran: Lacks the methanamine group but shares the brominated benzofuran core.

    (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine: Similar structure with a fluorine atom instead of bromine.

    (5-Chloro-2,3-dihydrobenzofuran-4-yl)methanamine: Contains a chlorine atom instead of bromine

Uniqueness

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine is unique due to the specific positioning of the bromine and methanamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine

InChI

InChI=1S/C9H10BrNO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8H,4-5,11H2

InChI Key

ORIKFZRVWPCELV-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)Br)CN

Origin of Product

United States

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